1-(Benzyloxy)-3-(3-fluorophenyl)benzene
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Description
1-(Benzyloxy)-3-(3-fluorophenyl)benzene is a chemical compound with the molecular formula C19H15FO . It has a molecular weight of 278.33 . The IUPAC name for this compound is benzyl 3’-fluoro [1,1’-biphenyl]-3-yl ether .
Molecular Structure Analysis
The InChI code for 1-(Benzyloxy)-3-(3-fluorophenyl)benzene is 1S/C19H15FO/c20-18-10-4-8-16 (12-18)17-9-5-11-19 (13-17)21-14-15-6-2-1-3-7-15/h1-13H,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-(Benzyloxy)-3-(3-fluorophenyl)benzene has a molecular weight of 278.33 . Other physical and chemical properties such as its density, melting point, and boiling point are not specified in the available resources.Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
Compounds like benzene-1,3,5-tricarboxamides (BTAs), which share structural similarities with "1-(Benzyloxy)-3-(3-fluorophenyl)benzene," have been pivotal in supramolecular chemistry. Their simple structure and the detailed understanding of their supramolecular self-assembly behavior enable their use as versatile building blocks in applications ranging from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases their potential in designing nanoscale materials and devices (Cantekin, de Greef, & Palmans, 2012).
Organic Synthesis and Pharmaceutical Chemistry
The synthesis of biphenyl derivatives, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of halogenated benzene derivatives in pharmaceutical chemistry. These compounds serve as key intermediates for the manufacture of various drugs, demonstrating the critical role of structurally complex benzene derivatives in drug development and synthesis (Qiu et al., 2009).
properties
IUPAC Name |
1-fluoro-3-(3-phenylmethoxyphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO/c20-18-10-4-8-16(12-18)17-9-5-11-19(13-17)21-14-15-6-2-1-3-7-15/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNHUSPSZIDALV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742751 |
Source
|
Record name | 3-(Benzyloxy)-3'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-3-(3-fluorophenyl)benzene | |
CAS RN |
1355247-13-0 |
Source
|
Record name | 1,1′-Biphenyl, 3-fluoro-3′-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Benzyloxy)-3'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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